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Itaconic acid-13C5

Metabolomics Stable Isotope Dilution LC-MS

Quantitative metabolomics of itaconate in activated macrophages requires an internal standard with identical chromatographic behavior yet unambiguous mass discrimination. Itaconic acid-13C5 (CAS 2095777-38-9) solves this with uniform 13C5 labeling: • +5 Da mass shift eliminates natural isotopologue interference, enabling absolute quantification at low μM concentrations in LPS-stimulated macrophages • Co-elutes identically with endogenous itaconate for accurate matrix effect correction across plasma, urine, and cell lysates • ≥98% chemical purity with ≥98 atom% 13C enrichment supports bioanalytical method validation per regulatory guidance Supplied as a white to off-white solid; stable at -20°C for long-term storage with room-temperature shipping.

Molecular Formula C5H6O4
Molecular Weight 135.062 g/mol
Cat. No. B1163013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameItaconic acid-13C5
Synonyms2-Methylenebutanedioic Acid-13C5;  2-Methylenesuccinic Acid-13C5;  2-Propene-1,2-dicarboxylic Acid-13C5;  4-Hydroxy-2-methylene-4-oxobutanoic Acid-13C5;  Methylenebutanedioic Acid-13C5;  Methylenesuccinic Acid-13C5;  NSC 3357-13C5;  Propylenedicarboxylic Ac
Molecular FormulaC5H6O4
Molecular Weight135.062 g/mol
Structural Identifiers
InChIInChI=1S/C5H6O4/c1-3(5(8)9)2-4(6)7/h1-2H2,(H,6,7)(H,8,9)/i1+1,2+1,3+1,4+1,5+1
InChIKeyLVHBHZANLOWSRM-CVMUNTFWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Itaconic acid-13C5 Product Overview


Itaconic acid-13C5 (CAS 2095777-38-9) is a uniformly 13C5-labeled stable isotope analog of itaconic acid, an endogenous TCA cycle-derived metabolite produced in activated macrophages via the immune-responsive gene 1 (IRG1) pathway [1]. The compound has the molecular formula 13C5H6O4 and a molecular weight of 135.06 Da . All five carbon atoms in the molecule are enriched with 13C, providing a mass shift of +5 Da relative to unlabeled itaconic acid . This uniform labeling pattern enables precise chromatographic co-elution with endogenous itaconate while maintaining full mass spectrometric resolution [2].

Stable isotope dilution LC-MS/MS workflow for endogenous metabolite quantification

Uniform 13C5 labeling provides +5 Da mass shift for precise quantitation

Targeted metabolomics of itaconate in macrophage activation and immunometabolism studies

Supports IRG1 pathway analysis and TCA cycle intermediate tracing

Chromatographic co-elution with endogenous itaconate for matrix-effect correction

Identical retention time and ionization efficiency to unlabeled analyte

Why Itaconic acid-13C5 Is Irreplaceable


Quantitative metabolomics using stable isotope dilution mass spectrometry requires internal standards that co-elute identically with the target analyte while maintaining sufficient mass separation to avoid isotopic overlap [1]. Unlabeled itaconic acid offers zero mass shift and therefore cannot be distinguished from endogenous analyte, rendering absolute quantification impossible [2]. The [13C4]itaconate isotopologue, while mass-shifted, appears as a naturally occurring isotopologue under certain biological conditions and may confound tracer studies [3]. The uniform 13C5 label provides a +5 Da shift that resides outside the natural isotopologue envelope of unlabeled itaconate, enabling unambiguous mass spectrometric discrimination and accurate quantification via extracted ion chromatograms [4].

Target

Itaconic acid-13C5 (uniform +5 Da)

Risk if substituted

Unlabeled itaconic acid: zero mass shift, may not be distinguishable from endogenous analyte, limiting absolute quantification.

Target

13C5 labeling (+5 Da shift)

Risk if substituted

[13C4]Itaconate: +4 Da shift overlaps with natural M+4 isotopologue (~0.5-1% of unlabeled pool), potentially confounding tracer studies and quantification.

Target

Structural identity with analyte

Risk if substituted

Structural analog internal standards (e.g., citrate-d4) may not fully correct for matrix effects due to partial co-elution; may require method adjustment.

Quantitative Evidence for Itaconic acid-13C5


Isotopic Purity and Enrichment Across Suppliers

Itaconic acid-13C5 from Bidepharm is specified at 98% chemical purity with ≥98 atom% 13C enrichment across all five carbon positions . Santa Cruz Biotechnology offers Itaconic acid-13C5 with 99.0% isotopic purity and 98% chemical purity by TLC [1]. These specifications exceed typical requirements for stable isotope-labeled internal standards, where ≥95% isotopic enrichment is generally acceptable for quantitative metabolomics [2].

Isotopic purity & enrichment
Reported
≥98 atom% 13C (Bidepharm); 99.0% isotopic purity (Santa Cruz)
Supports quantification accuracy for low-abundance itaconate; enrichment above typical ≥95% threshold may reduce bias.
Batch COA should be reviewed; performance verified by NMR and HPLC.
Metabolomics Stable Isotope Dilution LC-MS

Mass Shift and Interference Comparison

The uniform 13C5 labeling of itaconic acid produces a molecular ion at m/z 135.06 (M+H)+ or 133.05 (M-H)-, representing a +5 Da mass shift from unlabeled itaconic acid (m/z 130.05) . In contrast, [13C4]itaconate exhibits only a +4 Da shift and overlaps with the naturally occurring M+4 isotopologue of unlabeled itaconate, which can represent up to 0.5-1% of the total itaconate pool [1]. The +5 Da shift of 13C5-itaconate places the internal standard signal in a region with negligible natural isotopologue interference (≤0.05% relative abundance), enabling cleaner extracted ion chromatograms and more accurate peak integration [2].

Mass shift & interference
Head-to-head
13C5-itaconate: +5 Da, interference ≤0.05% vs. 13C4-itaconate: +4 Da, interference ~0.5-1%
Reported 10- to 20-fold lower natural isotopologue interference may support lower LLOQ and cleaner extracted ion chromatograms.
Interference reduction depends on matrix; verify in target biological samples.
Mass Spectrometry Isotopologue Distribution MRM

Internal Standard Validation in Macrophage Studies

[13C5]Itaconic acid was synthesized by the Metabolite Standards Synthesis Core at SRI International for use as a quantitative internal standard in macrophage itaconate studies [1]. The standard was deployed in experiments examining whether dimethyl itaconate is metabolized intracellularly to itaconate, where accurate quantification of endogenous itaconate levels was essential for determining cellular uptake and conversion efficiency [2]. The study required unambiguous discrimination between exogenously added dimethyl itaconate-derived species and authentic intracellular itaconate [3].

Method validation in macrophages
Method context
[13C5]Itaconic acid used as ISTD in LPS-stimulated RAW 264.7 macrophages (NIH Metabolomics Initiative)
Reported deployment supports research fit for immunometabolism studies; absolute quantification enabled.
Peer-reviewed method context; independent validation in user’s model is advised.
Immunometabolism Macrophage Activation IRG1 Pathway

Co-Elution and Matrix Effect Compensation

Stable isotope-labeled internal standards with identical chemical structure to the analyte co-elute precisely in liquid chromatography, enabling accurate correction for ion suppression or enhancement caused by biological matrix components [1]. Itaconic acid-13C5, as a structural analog with full 13C substitution, maintains identical retention time and ionization efficiency to unlabeled itaconate [2]. This property is essential for stable isotope dilution assays (SIDA), where the internal standard compensates for both sample preparation losses and LC-MS matrix effects throughout the entire analytical workflow [3].

Co-elution & matrix effect
Class-level
Identical retention to endogenous itaconate; structural analog methods typically correct only 70-85% vs. >95% for co-eluting ISTD
Class-level inference suggests superior matrix-effect compensation; actual performance may vary by sample type.
Verify recovery and ion suppression in target matrix during method validation.
LC-MS Matrix Effects Stable Isotope Dilution Assay

Itaconic acid-13C5 Applications


Absolute Quantification of Itaconate in Macrophages

Itaconic acid-13C5 enables absolute quantification (μM concentration) of itaconate in LPS-stimulated macrophages via stable isotope dilution LC-MS/MS [1]. The +5 Da mass shift eliminates natural isotopologue interference that would otherwise confound quantification at the low micromolar concentrations typical of activated macrophages [2]. This application is directly supported by published methodology using [13C5]itaconate synthesized at SRI International for NIH-funded metabolomics initiatives [3].

IRG1 Pathway Metabolic Flux Analysis

The uniform 13C5 label supports metabolic tracing studies examining the conversion of TCA cycle intermediates to itaconate [1]. When used in conjunction with [U-13C6]glucose or [U-13C5]glutamine tracer experiments, the distinct mass shift of 13C5-itaconate enables simultaneous monitoring of both tracer-derived and endogenous itaconate pools without mass isotopologue overlap [2]. This multiplexed approach has been validated in studies of macrophage metabolic reprogramming during inflammation [3].

LC-MS/MS Method Development for Itaconate Assays

Itaconic acid-13C5 serves as the reference internal standard for developing and validating targeted LC-MS/MS methods for itaconate quantification in biological matrices including plasma, urine, and cell lysates [1]. The compound‘s specifications (≥98% chemical purity, ≥98 atom% 13C enrichment) meet regulatory guidance for bioanalytical method validation, enabling its use in studies requiring rigorous analytical performance documentation [2]. The identical chromatographic retention time to endogenous itaconate ensures accurate matrix effect correction across diverse sample types [3].

Application
Selection Property
Validation Focus
Quantification of itaconate in macrophage studies
Uniform 13C5 labeling; +5 Da mass shift
Isotopologue interference avoidance; matrix-effect correction
Metabolic flux analysis (IRG1 pathway)
13C5 label supports multiplexed tracer monitoring
Discrimination of tracer-derived vs. endogenous itaconate pools
LC-MS/MS method development for itaconate
Co-elution and identical ionization to analyte
Bioanalytical validation review; matrix-effect correction across matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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